molecular formula C11H18O4 B2379813 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid CAS No. 20127-08-6

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid

Cat. No.: B2379813
CAS No.: 20127-08-6
M. Wt: 214.261
InChI Key: BOKIRPUSQNSUMB-UHFFFAOYSA-N
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Description

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by a cyclohexyl ring substituted with a carboxymethyl group and a propanoic acid chain. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid typically involves the reaction of cyclohexyl derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of cyclohexyl bromide and sodium carboxymethylate in an organic solvent, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Carboxymethyl)cyclohexyl]propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and propanoic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity. The cyclohexyl ring provides structural stability and hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Similar in structure but lacks the propanoic acid chain.

    Cyclohexylpropanoic acid: Similar but lacks the carboxymethyl group.

    Carboxymethylcyclohexane: Similar but lacks the propanoic acid chain.

Uniqueness

3-[1-(Carboxymethyl)cyclohexyl]propanoic acid is unique due to the presence of both carboxymethyl and propanoic acid groups attached to the cyclohexyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[1-(carboxymethyl)cyclohexyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-9(13)4-7-11(8-10(14)15)5-2-1-3-6-11/h1-8H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIRPUSQNSUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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